m-Acetylphenylalanine

Description

Context and Significance in Chemical Biology

In the realm of chemical biology, m-acetylphenylalanine is recognized as a non-canonical amino acid (ncAA). Its significance lies in the ability to be incorporated into proteins, thereby introducing a keto group that is not present in the 20 standard amino acids. This keto group can serve as a chemical handle, allowing for the site-specific modification of proteins through various chemical reactions. This capability has opened up new avenues for creating proteins with novel functions, developing new therapeutic agents, and studying protein structure and dynamics.

The incorporation of this compound into proteins is achieved through the use of an expanded genetic code. This involves the engineering of an aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound and does not cross-react with the endogenous cellular machinery. This technique allows for the precise placement of the ncAA at any desired position within a protein's sequence in response to a specific codon, such as an amber stop codon. researchgate.net

The applications of this technology are diverse. For instance, the keto group of an incorporated this compound can be used for the site-specific labeling of proteins with fluorescent dyes, biotin (B1667282), or other reporter molecules. a2bchem.com This is invaluable for studying protein localization, trafficking, and interactions within the complex environment of a living cell. Furthermore, the ability to introduce a unique reactive group facilitates the creation of protein-drug conjugates, antibody-drug conjugates, and other biotherapeutics with enhanced properties. The steric and electronic effects of the meta-positioned acetyl group can also be used to probe enzyme active sites and understand the principles of molecular recognition.

Structural Features and Isomeric Considerations

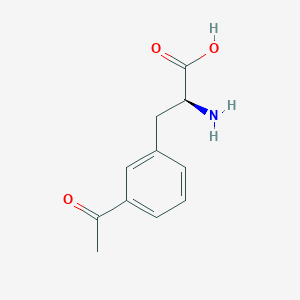

The defining structural feature of this compound is the presence of an acetyl group (-COCH₃) attached to the meta position (carbon 3) of the phenyl ring of phenylalanine. This seemingly subtle modification has profound implications for the molecule's chemical properties and its interactions within a biological context.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | (2S)-2-amino-3-(3-acetylphenyl)propanoic acid |

Data sourced from PubChem CID 11521308 nih.gov

Like all alpha-amino acids (with the exception of glycine), this compound is a chiral molecule. The alpha-carbon, which is bonded to the amino group, the carboxyl group, a hydrogen atom, and the m-acetylbenzyl side chain, is a stereocenter. This gives rise to two enantiomers: L-m-acetylphenylalanine and D-m-acetylphenylalanine. In biological systems, the L-isomer is the form that is typically recognized by the translational machinery and incorporated into proteins. wikipedia.org The specific three-dimensional arrangement of the atoms at the chiral center is crucial for its recognition by the engineered aminoacyl-tRNA synthetase and for the subsequent interactions of the modified protein. The retention of stereochemistry during chemical synthesis and biological incorporation is therefore of paramount importance. nih.gov

This compound is a positional isomer of both o-acetylphenylalanine and p-acetylphenylalanine, where the acetyl group is located at the ortho and para positions of the phenyl ring, respectively. creative-chemistry.org.uk The position of the acetyl group significantly influences the electronic properties of the phenyl ring and the steric bulk of the side chain. These differences can have a substantial impact on how the amino acid is recognized by enzymes and how it affects the structure and function of the protein into which it is incorporated.

The meta-positioning of the acetyl group in this compound has distinct electronic effects compared to its ortho and para counterparts. The acetyl group is an electron-withdrawing group, and its placement at the meta position influences the charge distribution around the aromatic ring. This can alter non-covalent interactions, such as cation-pi and pi-pi stacking, which are often critical for protein stability and molecular recognition.

From a steric perspective, the meta-substituent provides a different spatial profile compared to the ortho and para isomers. This can influence the binding affinity of the amino acid for the active site of its designated synthetase and can also affect the local conformation of the polypeptide chain after incorporation. For example, studies comparing positional isomers of other modified phenylalanines have shown that such variations can lead to significant differences in their biological activity and safety profiles. nih.gov The unique steric and electronic properties of this compound make it a specialized tool for fine-tuning the structure and function of proteins in ways that are not possible with its other positional isomers.

Structure

2D Structure

3D Structure

Properties

CAS No. |

474519-58-9 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

(2S)-3-(3-acetylphenyl)-2-aminopropanoic acid |

InChI |

InChI=1S/C11H13NO3/c1-7(13)9-4-2-3-8(5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m0/s1 |

InChI Key |

IBCKYXVMEMSMQM-JTQLQIEISA-N |

Isomeric SMILES |

CC(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)CC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis

Established Synthetic Routes for Acetylated Phenylalanine Derivatives

The synthesis of acetylated phenylalanine derivatives has historically involved robust chemical methods, some of which require high-pressure conditions to drive the reactions to completion.

High-pressure catalysis represents a significant approach in the synthesis of certain acetylated amino acid derivatives. For instance, the synthesis of N-acetyl-β-phenylalanine can be achieved through the reaction of phenylacetaldehyde, acetamide, and synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a cobalt-based catalyst. google.comgoogle.com This process, known as amidocarbonylation, operates under substantial pressures, often ranging from 500 to 3000 psi, and at temperatures between 80°C and 100°C to achieve high yields. google.com

Another application of high-pressure conditions is in the catalytic hydrogenation of azlactone precursors to yield N-acetyl phenylalanine derivatives. sid.ir This reduction step is crucial for converting the unsaturated azlactone ring into the corresponding saturated N-acetyl amino acid. sid.ir These methods, while effective, highlight a reliance on specialized high-pressure equipment.

| Reaction | Catalyst System | Pressure Range (psi) | Temperature (°C) | Precursors | Product |

| Amidocarbonylation | Cobalt-containing compound (e.g., dicobalt octacarbonyl) | 500 - 3000 | 80 - 120 | Phenylacetaldehyde, Acetamide, CO, H₂ | N-acetyl-β-phenylalanine |

| Catalytic Hydrogenation | Not specified | High Pressure | Not specified | Azlactone derivative of phenylalanine | N-acetyl phenylalanine derivative |

This table summarizes established high-pressure synthesis routes for acetylated phenylalanine derivatives based on available research data. google.comgoogle.comsid.ir

Novel and Optimized Synthesis Protocols for m-Acetylphenylalanine

The specific placement of the acetyl group at the meta position of the phenyl ring requires synthetic strategies that can control regioselectivity, leading to the development of more refined protocols.

To overcome the regioselectivity challenges associated with standard electrophilic substitution on the phenylalanine ring, which typically favors ortho- and para-substitution, researchers have developed more nuanced approaches. One such strategy involves the acid-mediated hydration of a resin-bound alkyne precursor. acs.org In a solid-phase synthesis context, an aromatic acetylene (B1199291) can be converted to the corresponding methyl ketone using aqueous trifluoroacetic acid (TFA). acs.org This method provides a direct route to the acetyl group at the desired position.

Another key strategy is the Friedel-Crafts acylation using directing groups. By temporarily protecting the amino group of phenylalanine, chemists can direct the incoming acetyl group to the meta position. Post-acylation, the directing group is removed to yield this compound. A different approach that inherently avoids regioselectivity issues is the Strecker amino acid synthesis, which can build the amino acid from a pre-functionalized aldehyde, in this case, m-acetylbenzaldehyde.

Incorporation into Peptides and Proteins

The unique ketone handle on this compound makes it a valuable non-canonical amino acid (ncAA) for incorporation into peptides and proteins. rsc.org This modification allows for subsequent, site-specific chemical reactions.

Chemical peptide synthesis provides precise control over the amino acid sequence, enabling the introduction of modified or non-natural amino acids like this compound. bachem.comopenaccessjournals.com This allows for the creation of peptides with tailored functionalities not found in nature. bachem.com The side chains of amino acids can be modified by substituting natural amino acids with synthetic analogues during the synthesis process, a technique used to enhance binding affinity or stability. nih.gov

The ketone functionality of this compound serves as a bioorthogonal reactive handle. This means it can undergo specific chemical reactions with a complementary functional group, such as an aminooxy group to form a stable oxime linkage, without interfering with other functional groups present in the peptide or protein. acs.orgnih.gov

| Modification Strategy | Purpose | Key Feature of this compound | Example Application |

| Site-Specific Functionalization | To attach other molecules (e.g., labels, drugs) to a peptide. | Ketone group in the side chain. | Biotinylation or glycosylation of proteins. acs.org |

| Enhancing Stability/Activity | To improve the therapeutic properties of a peptide. | Unique structural and electronic properties. | Creation of novel peptides with tailored functions. bachem.com |

This table outlines the strategic use of this compound for peptide modification.

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides and is well-suited for incorporating non-canonical amino acids. rsc.orgopenaccessjournals.comsilantes.com In SPPS, the peptide is built stepwise while one end is anchored to a solid resin support. silantes.com This approach simplifies purification and allows for the use of excess reagents to drive reactions to completion. bachem.com

Both tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protection strategies are used in SPPS. nih.gov The milder conditions associated with Fmoc chemistry often make it the preferred method for synthesizing peptides containing sensitive modifications. nih.gov The successful incorporation of 3-acetylphenylalanine into a peptide has been demonstrated using Boc-based solid-phase synthesis. acs.org However, the coupling efficiency of sterically hindered or unusual amino acids can sometimes be challenging, potentially requiring optimized coupling reagents or protocols to ensure complete incorporation into the growing peptide chain. rsc.org

Chemical Synthesis Techniques for Peptide Modification

Enzymatic and Native Chemical Ligation

Enzymatic ligation and native chemical ligation (NCL) are powerful techniques for the synthesis of large peptides and proteins. nih.gov These methods allow for the joining of smaller, unprotected peptide fragments, one of which can contain this compound. nih.govnih.gov NCL involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site. nih.govscispace.com This process is highly chemoselective and occurs in aqueous solution at neutral pH. nih.gov

Enzyme-mediated ligation offers an alternative, leveraging the catalytic efficiency and specificity of enzymes like sortases, butelase, and engineered ligases such as peptiligase and omniligase. nih.govfrontiersin.org These enzymes can catalyze the formation of peptide bonds under mild conditions, often with high yields and excellent regioselectivity. nih.govfrontiersin.org For instance, sortase-mediated ligation requires a specific recognition sequence (LPXTG) on one peptide and an N-terminal glycine (B1666218) on the other. uva.nl While powerful, a drawback of some enzymatic methods can be the requirement for an excess of one of the peptide fragments to drive the reaction to completion. frontiersin.org

Genetic Code Expansion Strategies

Genetic code expansion enables the site-specific incorporation of non-canonical amino acids (ncAAs), including this compound, into proteins in living organisms. nih.gov This revolutionary technology relies on the introduction of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired ncAA and a unique codon, typically a nonsense or frameshift codon. nih.govpnas.organnualreviews.org

Biosynthesis of Aromatic Noncanonical Amino Acids (ncAAs)

Recent advancements have led to the development of E. coli strains capable of biosynthesizing a wide array of aromatic ncAAs from simple aromatic aldehydes. biorxiv.org This is achieved through a multi-enzyme cascade pathway. biorxiv.org One such platform utilizes a combination of heterologously expressed enzymes, like threonine aldolase (B8822740) and threonine deaminase, along with endogenous aminotransferases to convert various aromatic aldehydes into the corresponding L-aromatic ncAAs. biorxiv.org This in vivo synthesis platform has been successfully used to produce this compound, which can then be directly incorporated into a target protein within the same cell. biorxiv.org This integrated system streamlines the production of proteins containing ncAAs, with reported yields of superfolder Green Fluorescent Protein (sfGFP) containing this compound reaching 31 to 71 mg per liter of culture. biorxiv.org

Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs

The cornerstone of genetic code expansion is the orthogonal aminoacyl-tRNA synthetase/tRNA (aaRS/tRNA) pair. nih.govannualreviews.org This pair functions independently of the host cell's translational machinery. annualreviews.org For the incorporation of aromatic ncAAs like this compound, the tyrosyl-tRNA synthetase/tRNA pair from the archaeon Methanocaldococcus jannaschii (MjTyrRS/tRNATyr) is commonly used as a starting point for engineering. pnas.orgnih.gov The MjTyrRS is evolved through directed evolution, involving rounds of positive and negative selection, to specifically recognize and aminoacylate its cognate tRNA with this compound instead of its natural substrate, tyrosine. pnas.orggoogle.com This process has led to the generation of mutant synthetases with high fidelity and efficiency for this compound incorporation. annualreviews.orggoogle.com However, instances of misaminoacylation of endogenous tRNAs, such as E. coli prolyl-tRNAs, by an evolved MjTyrRS specific for p-acetylphenylalanine have been reported, highlighting the importance of ensuring the orthogonality of the system. nih.gov

Table 1: Orthogonal aaRS/tRNA Pairs for Aromatic ncAA Incorporation

| ncAA | Organism for Incorporation | Orthogonal Pair Origin | Evolved Synthetase |

|---|---|---|---|

| p-Acetylphenylalanine | E. coli, Yeast, Mammalian cells | Methanocaldococcus jannaschii | Mutant MjTyrRS |

| This compound | E. coli | Methanocaldococcus jannaschii | Mutant MjTyrRS |

| p-Azidophenylalanine | E. coli | Methanocaldococcus jannaschii | Mutant MjTyrRS |

Site-Specific Protein Incorporation

Once a specific orthogonal aaRS/tRNA pair for this compound is established, it can be used to incorporate this ncAA at a desired position within a target protein. annualreviews.org This is achieved by introducing a unique codon, most commonly the amber stop codon (UAG), at the target site in the gene encoding the protein of interest. nih.govnih.gov When this gene is expressed in a host organism also expressing the orthogonal aaRS/tRNA pair and supplied with this compound, the ncAA is incorporated at the UAG codon, allowing for the production of the full-length, modified protein. nih.gov This technique has been successfully employed to incorporate this compound and other ncAAs into a variety of proteins, including fluorescent proteins and antibodies, in both prokaryotic and eukaryotic cells. biorxiv.orgdtic.mil

Table 2: Examples of Proteins with Site-Specifically Incorporated ncAAs

| Protein | Incorporated ncAA | Purpose of Incorporation | Host Organism |

|---|---|---|---|

| Superfolder Green Fluorescent Protein (sfGFP) | This compound | Bioorthogonal chemistry applications | E. coli |

| Anti-Her2 Antibody Fab fragment | p-Acetylphenylalanine | Antibody-drug conjugate synthesis | E. coli |

| CCR5 | p-Acetylphenylalanine | Study of G-protein coupled receptors | Mammalian cells |

Diastereoselective Synthesis of Unnatural Amino Acid Derivatives

The synthesis of enantiomerically pure unnatural amino acid derivatives is crucial for their application in biological systems. Diastereoselective synthesis methods are employed to control the stereochemistry at the α-carbon. One approach involves the conjugate addition of an organometallic reagent to a chiral α,β-unsaturated amino acid precursor. csic.es For example, the reaction of a chiral 2-acetamidoacrylate with phenylmagnesium bromide in the presence of a copper(I) catalyst, followed by diastereoselective protonation of the resulting enolate, can yield N-acetylphenylalanine esters. csic.es While this method can produce the desired product in high chemical yields, the diastereomeric excess can be moderate. csic.es

Another strategy involves the amidation of N-acetyl-L-phenylalanine with a chiral amine. mdpi.comresearchgate.net However, N-acetylated amino acids are prone to racemization through the formation of an azlactone intermediate when activated with a coupling agent in a basic environment. mdpi.com Detailed studies on the amidation of N-acetyl-L-phenylalanine using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) have shown that the choice of base can influence the degree of racemization, with pyridine (B92270) being a more favorable choice to minimize this side reaction. researchgate.net

Enzymatic Synthesis and Biocatalytic Routes

Enzymatic methods provide a green and highly selective alternative for the synthesis of amino acids and their derivatives. Cell-free extracts of E. coli K12 have been shown to catalyze the synthesis of N-acetyl-L-phenylalanine from acetyl-CoA and L-phenylalanine. nih.gov The enzyme responsible, acetyl-CoA-L-phenylalanine α-N-acetyltransferase, was purified and shown to have a pH optimum of 8. nih.gov This enzyme also demonstrates activity towards other L-amino acids like histidine and alanine, albeit at lower rates. nih.gov

Kinetic enzymatic resolution is another biocatalytic strategy. For instance, lipases can be used in the interesterification of racemic N-acetyl phenylalanine and its analogues to selectively produce one enantiomer. researchgate.net Biphasic reactor systems have been employed to improve the enzymatic synthesis of dipeptides, such as N-acetyl phenylalanyl-L-leucinamide, achieving high yields by partitioning the hydrophobic product into an organic phase, thus preventing its enzymatic hydrolysis. researchgate.net

Transesterification Reactions

Enzyme-catalyzed transesterification is a key method for the synthesis of optically active N-acylated phenylalanine derivatives. Studies have explored various enzymes, solvents, and conditions to optimize these reactions.

One area of investigation involves the use of supercritical carbon dioxide as a reaction medium. The subtilisin Carlsberg catalyzed transesterification of N-acetyl phenylalanine esters has been studied in this environment. vu.edu.auresearchgate.net The efficiency of the reaction is highly dependent on the water and alcohol content. For the transesterification of methyl esters with ethanol (B145695), the optimal water concentration was found to be approximately 0.74 M, while for the transesterification of ethyl esters with methanol (B129727), the optimal water concentration was about 1.3 M. vu.edu.auresearchgate.net The concentration of the alcohol also plays a critical role; a 2% v/v concentration of ethanol yielded the maximum conversion for methyl esters, whereas only 0.8-1.2% v/v of methanol was required for ethyl esters. vu.edu.auresearchgate.net These reactions are noted for being highly stereoselective, with no detectable reaction of the D-isomer. vu.edu.auresearchgate.net

Lipases are also effective biocatalysts for these transformations. The kinetic resolution of N-acetylated amino esters has been achieved through interesterification reactions catalyzed by Rhizomucor miehei lipase (B570770) (RML). uniovi.es The choice of solvent significantly impacts the reaction, with acetonitrile (B52724) proving superior to options like THF, n-hexane, and diethyl ether. uniovi.es

| Entry | Solvent | Time (h) | Conversion (%) | Enantioselectivity (E) |

|---|---|---|---|---|

| 1 | Acetonitrile | 24 | ~50 | >50 |

| 2 | THF | 24 | ~50 | <50 |

| 3 | n-Hexane | 24 | ~50 | <50 |

| 4 | Diethyl ether | 24 | ~50 | <50 |

| 5 | 1,4-Dioxane | 24 | Lower | Similar to THF |

Further studies with alpha-chymotrypsin in ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF(6)]) and 1-octyl-3-methylimidazolium hexafluorophosphate ([omim][PF(6)]) have also been conducted. nih.gov The enzyme showed significantly higher activity in [omim][PF(6)] compared to [bmim][PF(6)]. nih.gov

Racemization Studies During Amidation

The synthesis of peptides and related structures often involves the amidation of N-acetylated amino acids. A significant challenge in this process is the potential for racemization at the chiral center of the amino acid, which can lead to a mixture of diastereomers.

A detailed investigation into the amidation of N-acetyl-l-phenylalanine with 1,3,4,6-tetra-O-acetyl-β-d-glucosamine using the coupling agent TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) has highlighted this issue. nih.govmdpi.comresearchgate.net When common bases such as DIPEA (N,N-Diisopropylethylamine) are used, significant racemization of the N-acetyl-l-phenylalanine moiety is consistently observed. mdpi.comresearchgate.net

The choice of base, however, was found to be pivotal in controlling the stereochemical outcome. nih.gov Extensive studies demonstrated that substituting DIPEA with pyridine can dramatically reduce or completely suppress the racemization. nih.govmdpi.com This effect is attributed to the role of the base during the activation step of the N-acetyl-l-phenylalanine. mdpi.com The proposed mechanism involves the formation of an azlactone intermediate, which is susceptible to racemization. researchgate.net The use of pyridine appears to mitigate this side reaction, preserving the stereochemical integrity of the amino acid. mdpi.com

| Entry | Base | Product Ratio (L:D) | Outcome |

|---|---|---|---|

| 1 | DIPEA | Observed Mixture | Significant Racemization |

| 2 | Pyridine | Single Isomer | Racemization Suppressed |

Enzymatic Pathways for N-Acetylation

N-acetylphenylalanine is a metabolite formed through specific enzymatic pathways. There are two primary routes for its biosynthesis.

The first pathway is the direct N-acetylation of the free amino acid L-phenylalanine. np-mrd.orgsmpdb.ca This reaction is catalyzed by the enzyme phenylalanine N-acetyltransferase (EC 2.3.1.53), which utilizes acetyl-CoA as the acetyl group donor. np-mrd.orghmdb.camedchemexpress.com

The second pathway involves the breakdown of larger proteins. np-mrd.orgsmpdb.cahmdb.ca N-terminal acetylation is a common post-translational modification in eukaryotes, affecting an estimated 85% of human proteins. np-mrd.orgsmpdb.ca These N-terminally acetylated proteins can undergo proteolytic degradation, and enzymes known as N-acylpeptide hydrolases can then release N-acetylated amino acids, including N-acetylphenylalanine. np-mrd.orghmdb.ca The initial acetylation of proteins at their N-terminus is carried out by a group of enzymes called N-acetyltransferases (NATs), which exist as complexes such as NatA, NatB, and NatC. smpdb.ca

Synthesis of Chemically Modified Peptides

The incorporation of unnatural amino acids like this compound into peptides is a powerful strategy for creating novel biomolecules with enhanced properties. nih.gov Solid-phase peptide synthesis (SPPS) is a cornerstone technology for this purpose. nih.gov

A specific method has been demonstrated for the effective incorporation of 3-acetylphenylalanine into a peptide sequence. acs.org The strategy involves synthesizing an amino acid building block containing a protected alkyne functionality, specifically 3-ethynylphenylalanine. This building block can be incorporated into a growing peptide chain using standard Boc-based SPPS protocols. acs.org Once the alkyne-containing amino acid is part of the resin-bound peptide, it can be chemoselectively converted to the desired methyl ketone. This is achieved through a simple acid-mediated hydration of the alkyne, for instance, by treating the resin-bound peptide with aqueous trifluoroacetic acid (TFA). acs.org This two-step process—incorporation of a stable precursor followed by on-resin modification—demonstrates the compatibility of the methyl ketone functionality with peptide synthesis. acs.org

The resulting acetyl group on the phenyl ring serves as a versatile chemical handle. As demonstrated with the isomer p-acetylphenylalanine (pAF), the ketone functionality can be used for bioorthogonal reactions, allowing for the site-specific attachment of other molecules, such as biotin (B1667282) or polyethylene (B3416737) glycol (PEG), to the protein or peptide. core.ac.uk

Biochemical Investigations and Metabolic Research

Comparative Biochemical Analysis with Related Phenylalanine Derivatives

m-Acetylphenylalanine, or (2S)-3-(3-acetylphenyl)-2-aminopropanoic acid, is a synthetic derivative of the essential amino acid L-phenylalanine. Its unique structure, featuring an acetyl group on the meta position of the phenyl ring, distinguishes it from both its parent compound and other derivatives, such as the positional isomer p-acetylphenylalanine and the structurally distinct N-acetyl-L-phenylalanine.

Steric and Electronic Effects on Metabolic Fate

The introduction of an acetyl group to the phenyl ring at the meta-position imparts specific steric and electronic characteristics that influence the molecule's interaction with biological systems. vulcanchem.com

Steric Effects: The acetyl group is bulkier than the hydrogen atom it replaces on the phenyl ring. This added size can create steric hindrance, potentially altering how the molecule fits into the active sites of enzymes that normally process phenylalanine. acs.org This can lead to reduced binding affinity or altered catalytic efficiency in enzymes like phenylalanine hydroxylase.

Electronic Effects: The acetyl group is an electron-withdrawing group. This property modifies the electron density of the aromatic ring, which can influence non-covalent interactions, such as π-stacking, that are crucial for substrate binding within an enzyme's active site. acs.org The use of non-canonical amino acids (ncAAs) with unique electronic properties is a key strategy in enzyme engineering to fine-tune these interactions and modulate catalytic activity. acs.organu.edu.au Studies on the related isomer, p-acetylphenylalanine, have shown that its unique properties can be leveraged to enhance or alter enzyme function, an effect that could not be replicated by any of the 20 canonical amino acids. nih.gov

Potential Metabolic Interactions with N-Acetyl-L-phenylalanine

A clear distinction must be made between this compound and N-acetyl-L-phenylalanine, as they are structural isomers with fundamentally different points of modification and divergent metabolic significance. In this compound, the acetyl group is on the phenyl ring, whereas in N-acetyl-L-phenylalanine, it is attached to the alpha-amino group. hmdb.ca This difference dictates their biochemical behavior and metabolic interactions.

N-acetyl-L-phenylalanine is an endogenous metabolite formed from L-phenylalanine and acetyl-CoA by the enzyme phenylalanine N-acetyltransferase. hmdb.catargetmol.com It is notably found in elevated amounts in the urine of individuals with phenylketonuria (PKU), a genetic disorder characterized by a deficiency in phenylalanine hydroxylase, the enzyme that converts phenylalanine to tyrosine. targetmol.comwikipedia.org Consequently, N-acetyl-L-phenylalanine is considered a uremic toxin that can accumulate when renal clearance is impaired. hmdb.casmpdb.ca

In contrast, this compound is a synthetic compound not found in natural metabolic pathways. Its interaction with metabolism is primarily as an exogenous molecule. Due to its structural similarity to phenylalanine, it could theoretically compete for the same enzymes, but its altered steric and electronic profile would likely make it a poor substrate for enzymes like phenylalanine N-acetyltransferase. The metabolic consequences of this compound exposure would therefore be distinct from the pathways involving N-acetyl-L-phenylalanine.

| Feature | This compound | N-Acetyl-L-phenylalanine | L-Phenylalanine (Parent Compound) |

|---|---|---|---|

| Structure | Acetyl group on the meta-position of the phenyl ring | Acetyl group on the alpha-amino group hmdb.ca | Unsubstituted |

| Origin | Synthetic | Endogenous metabolite hmdb.catargetmol.com | Essential amino acid |

| Primary Metabolic Relevance | Tool for biochemical research (non-canonical amino acid) frontiersin.org | Biomarker for Phenylketonuria (PKU); uremic toxin targetmol.comsmpdb.ca | Protein synthesis; precursor for tyrosine, catecholamines wikipedia.org |

| Key Enzyme Interaction | Used to probe/modify various enzyme active sites anu.edu.au | Product of Phenylalanine N-acetyltransferase hmdb.ca | Substrate for Phenylalanine Hydroxylase wikipedia.org |

Elucidation of Metabolic Pathways

Specific metabolic pathways for the catabolism of this compound have not been extensively documented, as its primary use is in protein engineering rather than as a nutrient or drug. However, its metabolic fate is largely understood in the context of its application as a non-canonical amino acid (ncAA).

The principal metabolic process involving this compound is its intentional, site-specific incorporation into proteins during synthesis. anu.edu.auacs.org This is achieved using engineered biological machinery, where an orthogonal tRNA synthetase/tRNA pair is designed to recognize the ncAA and insert it in response to a specific codon (e.g., the amber stop codon UAG) in the genetic sequence. acs.organu.edu.au Once incorporated, it becomes part of the protein's structure, where its unique chemical properties can be used to probe protein function or create novel catalytic activities. acs.orgfrontiersin.org

Potential catabolic reactions for free this compound could include oxidation or reduction of the acetyl group's ketone moiety or hydroxylation of the phenyl ring, though such pathways are hypothetical. Given the modification to the phenyl ring, it is unlikely to be a standard substrate for the primary phenylalanine catabolic enzyme, phenylalanine hydroxylase. wikipedia.org

Enzyme-Substrate Interactions and Reaction Mechanisms

The unique ketone handle and the specific positioning of the acetyl group on this compound allow for distinct enzyme-substrate interactions that are the basis for its use in biochemical research.

Influence on Aromatic Amino Acid Metabolism

The introduction of exogenous this compound could potentially influence the broader metabolism of natural aromatic amino acids like phenylalanine, tyrosine, and tryptophan. As a structural analog of phenylalanine, it may act as a competitive inhibitor for enzymes and transporters involved in aromatic amino acid pathways. wikipedia.org For instance, it could compete with phenylalanine for binding to phenylalanine hydroxylase or transport across cellular membranes, although its efficacy as an inhibitor would depend on the specific binding affinities involved.

Impact on Specific Enzyme Systems

While direct studies on this compound are limited, extensive research on its isomer, p-acetylphenylalanine (pAcF), provides significant insight into how such a modification impacts enzyme systems. The incorporation of these ncAAs allows for precise perturbations of an enzyme's active site, leading to new structure-activity relationships that cannot be achieved with natural amino acids. acs.org

Research has shown that incorporating pAcF into the active site of cytochrome P450 enzymes can dramatically alter their function. nih.gov In one study, replacing certain active site residues with p-aminophenylalanine (a related ncAA) resulted in P450 catalysts with significantly higher total turnover numbers for the oxidation of complex molecules. nih.gov The unique steric and electronic properties introduced by the ncAA were shown to promote a more efficient oxidation of the substrate by the enzyme. nih.gov These functional enhancements could not be reproduced by substituting any of the twenty canonical amino acids, demonstrating the distinct advantage of using ncAAs to engineer enzyme properties. nih.gov

The ketone group of acetylphenylalanine isomers is particularly useful as it can react with hydrazides and hydroxylamines, allowing for the site-specific attachment of biophysical probes, such as spin labels, to study protein structure and dynamics. acs.org

| Enzyme System | ncAA Used | Observed Impact | Reference |

|---|---|---|---|

| Cytochrome P450 | p-Aminophenylalanine (pAmF) / Tyrosine | pAmF substitutions led to significantly higher catalytic rates and total turnover numbers compared to both the parent enzyme and tyrosine substitutions. | nih.gov |

| (R)-Amine Transaminase | p-Benzoyl-L-phenylalanine (pBpa) | Site-specific incorporation of pBpa at Phe88 resulted in a 15-fold increase in activity for one substrate and an 8-fold increase for another. | frontiersin.org |

| Various Proteins (e.g., T4 Lysozyme) | p-Acetylphenylalanine (pAcPhe) | The ketone group serves as a chemical handle for site-specific derivatization with probes (e.g., nitroxide spin labels) to study protein dynamics. | acs.org |

Cellular Uptake and Transport Mechanisms for Acetylated Phenylalanine Derivatives

The cellular uptake and transport of acetylated phenylalanine derivatives are critical determinants of their metabolic fate and biological activity. While direct research on this compound is limited, studies on analogous compounds, including other substituted phenylalanine derivatives, provide significant insights into the likely transport mechanisms. The primary pathway implicated in the cellular uptake of large neutral amino acids like phenylalanine and its analogs is the L-type Amino Acid Transporter 1 (LAT1).

Research into phenylalanine analogs has consistently highlighted the role of specific transporters. For instance, p-boronophenylalanine (BPA), an analog of phenylalanine, is actively taken up by tumor cells primarily through the L-Type Amino Acid Transporter 1 (LAT1), which is part of the system L family of sodium-independent amino acid transporters. researchgate.net Studies on rat gliosarcoma cells and Chinese hamster V79 cells support the hypothesis that BPA is transported by the L system. allenpress.comnih.gov This transport is temperature-sensitive, with uptake being significantly higher at 37°C compared to 21°C, and can be stimulated by the pre-accumulation of other amino acids within the cell. allenpress.com

The position of chemical modifications on the phenylalanine ring significantly influences transport. Studies investigating phenylalanine-drug conjugates have shown that the position and orientation of linked moieties affect LAT1 transport rates. acs.org For example, previous experiments demonstrated that meta-substituted amide derivatives of phenylalanine displayed higher uptake than their para-substituted counterparts. acs.org This suggests that the meta position of the acetyl group in this compound could influence its interaction with cellular transporters. The acetyl group at the meta position introduces specific steric and electronic effects that distinguish it from its ortho- and para-substituted counterparts, potentially altering its affinity for transporters like LAT1. vulcanchem.com

Besides carrier-mediated transport, passive diffusion across the cell membrane is another potential mechanism. Research on N-acetyl-phenylalanine-amide (NAFA) investigated its unassisted transport across lipid bilayers. researchgate.netnsf.gov These studies, using techniques like the parallel artificial membrane permeation assay (PAMPA), measured the rate of passive permeation and found it to be influenced by the lipid composition of the membrane and the pH of the environment. researchgate.netnsf.gov

The following tables summarize key findings from studies on the transport of phenylalanine derivatives, which can be used to infer the transport characteristics of this compound.

Table 1: Transport Characteristics of Phenylalanine Analogs

This table details the transport mechanisms and characteristics observed for various phenylalanine derivatives in different cell systems.

| Compound | Cell Line | Key Findings | Transport Mechanism | Reference |

| p-Boronophenylalanine (BPA) | Rat 9L gliosarcoma, Chinese hamster V79 | Uptake is temperature-dependent and can be stimulated by other amino acids. | L-type Amino Acid Transport System (LAT) | researchgate.netallenpress.comnih.gov |

| Phenylalanine Amide Derivatives | Rat Brain | Meta-substituted derivatives showed higher uptake than para-substituted ones. | Implied carrier-mediated transport | acs.org |

| N-Acetyl-phenylalanine-amide (NAFA) | Artificial Membrane (PAMPA) | Transport rate is influenced by lipid composition (POPC vs. DOPC) and pH. | Passive Diffusion | researchgate.netnsf.gov |

| N-Acetyl-L-phenylalanine | Rat Kidney | Undergoes renal peritubular transport via a probenecid-sensitive system. | Organic Anion Transporter | nih.govmedchemexpress.com |

| 2-Iodo-L-phenylalanine | HEK293-hLAT1 cells | Markedly improves LAT1 affinity and selectivity compared to phenylalanine. | L-type Amino Acid Transporter 1 (LAT1) | researchgate.net |

Table 2: Influence of Experimental Conditions on Phenylalanine Analog Transport

This table outlines how different experimental conditions affect the cellular uptake and transport of phenylalanine derivatives.

| Condition | Compound Studied | Observation | Implication | Reference |

| Temperature | p-Boronophenylalanine (BPA) | Uptake at 37°C was significantly higher than at 21°C. | Suggests an active, energy-dependent transport process. | allenpress.com |

| pH | N-Acetyl-phenylalanine-amide (NAFA) | Transport rate in POPC lipid bilayers is faster at neutral pH (7.2) than acidic pH (4.8). | The protonation state of the molecule affects its ability to passively cross the membrane. | nsf.gov |

| LAT1 Inhibition | Compound 11 (a phenylalanine derivative) | Uptake was reduced in the presence of a LAT1 inhibitor at higher concentrations. | Indicates LAT1 involvement, possibly alongside other transport routes. | acs.org |

| Amino Acid Preloading | p-Boronophenylalanine (BPA) | Transport can be stimulated by amino acids pre-accumulated by either the L or A transport system. | Demonstrates trans-stimulation, a characteristic of carrier-mediated transport. | researchgate.netnih.gov |

Advanced Analytical Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of m-Acetylphenylalanine. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Microwave Spectroscopy provide detailed information about the compound's atomic connectivity, functional groups, and three-dimensional shape.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For this compound, ¹H NMR spectroscopy allows for the unambiguous assignment of protons in the molecule. Specific chemical shifts and coupling constants reveal the connectivity and spatial relationships between protons. A study using a 500 MHz spectrometer in D₂O provided detailed assignments for the protons of this compound. The acetyl group protons appear as a singlet, while the aliphatic and aromatic protons show characteristic splitting patterns (doublets of doublets, triplets) due to spin-spin coupling with neighboring protons.

Table 1: ¹H NMR (500 MHz, D₂O) Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Hydrogens | Assignment |

|---|---|---|---|

| 2.35 | s | 3H | Acetyl (COCH₃) |

| 3.15 | dd | 1H | β-Methylene (CH₂) |

| 3.30 | dd | 1H | β-Methylene (CH₂) |

| 4.20 | m | 1H | α-Methine (CH) |

| 7.42 | t | 1H | Aromatic (ArH) |

| 7.65 | d | 2H | Aromatic (ArH) |

Data sourced from Benchchem.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. While specific ¹³C NMR data for this compound is not available in the cited literature, the chemical shift ranges for carbons in similar environments are well-established. oregonstate.edu One would expect distinct signals for the methyl carbon of the acetyl group, the aliphatic α-carbon and β-carbon, the aromatic carbons, and the carbonyl carbons of both the acetyl and carboxylic acid groups. oregonstate.edu Quaternary carbons, such as the one to which the acetyl group is attached on the phenyl ring, are typically observed as weaker signals. oregonstate.edu Studies on related isomers like N-acetyl-D-phenylalanine confirm the utility of ¹³C NMR in distinguishing the various carbon atoms within the molecule. nih.govhmdb.ca

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. np-mrd.org Gas-phase IR spectroscopy, often combined with quantum-chemical calculations, is a powerful approach for obtaining structural information on neutral, isolated biomolecules and their conformers.

In the IR spectrum of an acetylated phenylalanine derivative, several characteristic absorption bands are expected. Data for the closely related N-acetyl-L-phenylalanine shows sharp bands at 1695 cm⁻¹ (attributed to the C=O stretching of the carboxylic acid) and 1552 cm⁻¹ (related to the amide II band, N-H bending and C-N stretching). Additional characteristic peaks would include O-H stretching from the carboxylic acid, N-H stretching from the amide, C-H stretching from the aromatic and aliphatic groups, and C=O stretching from the acetyl ketone. np-mrd.org The technique of Attenuated Total Reflectance (ATR) IR is also commonly used for solid samples. The precise positions of these bands provide a unique fingerprint for the molecule, confirming the presence of its key functional groups.

Microwave spectroscopy provides highly accurate data on the rotational constants of a molecule in the gas phase, which in turn allows for the precise determination of its three-dimensional structure and conformational preferences. This technique is particularly valuable for studying flexible molecules like amino acid derivatives, which can exist in multiple stable conformations.

Research on the peptide mimetic N-acetyl-phenylalanine methyl ester, a compound closely related to this compound, demonstrates the power of this technique. By recording the rotational spectrum using a Fourier-transform microwave (FTMW) spectrometer, researchers were able to determine the rotational constants and the barriers to internal rotation for the methyl groups. These experimental results are often benchmarked against predictions from quantum chemical calculations to identify the specific conformers present in the experimental sample. The development of broadband, chirped-pulse FTMW (CP-FTMW) spectroscopy has further enhanced the capability of this technique, allowing for the rapid acquisition of spectra over a wide frequency range and aiding in the analysis of complex mixtures and multiple conformers.

Chromatographic Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification. Gas and liquid chromatography are the two primary techniques employed for this purpose.

Gas chromatography is a powerful separation technique, but due to the low volatility and polar nature of amino acids, derivatization is required prior to analysis. This process involves converting the polar -NH₂ and -COOH groups into less polar, more volatile derivatives, for instance by using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC/MS) for identification and quantification.

A more advanced technique is the coupling of gas chromatography with infrared spectroscopy (GC/IR). In modern GC/IR systems, the compounds eluting from the GC column are deposited onto a cryogenically cooled, infrared-transparent disk (e.g., made of Zinc Selenide). This creates a solid-phase sample track that can be analyzed by FTIR spectroscopy, providing a distinct IR spectrum for each separated component. This method offers a high degree of specificity that is often unattainable by mass spectrometry alone, particularly for distinguishing between positional isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives in various samples, including for diagnostic and biochemical monitoring purposes. It is particularly well-suited for separating non-volatile and thermally sensitive compounds like this compound without the need for derivatization.

Chiral HPLC is crucial for separating the enantiomers (D and L forms) of this compound. Research has established specific methods for this purpose. One such method utilizes a Chiralpak IA-3 column to achieve baseline separation of the D- and L-enantiomers, allowing for the verification of enantiomeric excess to greater than 99%.

Table 2: Chiral HPLC Conditions for this compound Enantiomer Resolution

| Parameter | Condition |

|---|---|

| Column | Chiralpak IA-3 (3 μm, 150 × 4.6 mm) |

| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Retention Time (D-enantiomer) | 8.2 min |

| Retention Time (L-enantiomer) | 10.5 min |

Data sourced from Benchchem.

This technique is not only for separation but also for quantification, where the peak area is correlated to the concentration of the analyte. The interaction between the analyte and the chiral stationary phase, which is the basis for separation, can be studied in detail using advanced techniques like transferred nuclear Overhauser effect (trNOE) NMR spectroscopy.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-acetyl-L-phenylalanine |

| N-acetyl-D-phenylalanine |

| N-acetyl-phenylalanine methyl ester |

| Phenylalanine |

| Zinc Selenide |

| Hexane |

| Isopropanol |

| Trifluoroacetic Acid |

Ultrahigh-Resolution Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultrahigh-Resolution Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) is a powerful analytical tool for the separation, detection, and quantification of this compound in complex mixtures. mdpi.comnih.gov This technique combines the high separation efficiency of UHPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov

In a typical UHPLC-MS/MS setup for analyzing this compound, a C18 column is often employed for chromatographic separation. imrpress.comscispace.com The mobile phase usually consists of a gradient of an aqueous solution with a small percentage of formic acid (to facilitate protonation) and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comimrpress.com This gradient allows for the effective separation of this compound from other components in the sample matrix.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for this compound, as it is a gentle method that minimizes fragmentation of the parent molecule. diva-portal.org In the tandem mass spectrometer, the protonated molecule of this compound is selected in the first quadrupole, fragmented in the collision cell, and the resulting fragment ions are analyzed in the second quadrupole. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity for the quantification of this compound.

A study on the metabolic profiling of Hass avocados utilized RP-LC-MS to identify various compounds, including N-acetyl-phenylalanine. The analysis, conducted in negative polarity, detected the compound at an m/z of 206.0817. mdpi.com The fragmentation pattern showed a primary fragment corresponding to the loss of the acetyl group, which supports the identification. mdpi.com Another study focusing on the metabolism of aromatic amino acids in wine employed UHPLC-MS/MS for the targeted analysis of 37 different metabolites. mdpi.com

The table below summarizes typical UHPLC-MS/MS parameters used for the analysis of compounds similar to this compound.

| Parameter | Value |

| Column | Zorbax Eclipse Plus C18 (4.6 × 150 mm, 1.8 µm) |

| Mobile Phase A | 0.5% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.8 mL/min |

| Ionization Mode | Negative Electrospray (ESI-) |

| Mass Range | 50–1000 m/z |

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone technique for the structural elucidation and quantification of this compound. Various MS methods, including electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-TOF), are utilized to analyze this compound. nih.govmdpi.com

ESI-MS is particularly useful for analyzing this compound in solution. nih.gov It allows for the determination of the molecular weight with high accuracy and provides information about the compound's structure through fragmentation analysis (MS/MS). diva-portal.orgmdpi.com For instance, in the analysis of N-acetyl-phenylalanine, a characteristic fragmentation involves the loss of the acetyl group (a neutral loss of 42 Da), resulting in a prominent fragment ion corresponding to the phenylalanine moiety. mdpi.com

In a study involving the genetic incorporation of p-Acetylphenylalanine, ESI-MS was used to confirm the successful incorporation of the unnatural amino acid into proteins. nih.gov The mass increase observed in the protein's mass spectrum corresponded to the mass of the incorporated acetylphenylalanine residue. nih.gov

The table below presents a summary of mass spectrometric data for N-acetyl-L-phenylalanine methyl ester, a derivative of this compound.

| Ionization Method | Key Fragments (m/z) | Inferred Moiety |

| Electron Ionization | 221 (M+) | Molecular Ion |

| 162 | [M-COOCH3]+ | |

| 120 | Phenylalanine immonium ion | |

| 91 | Tropylium ion (from benzyl (B1604629) group) |

Radiometric Labeling and Tracing Studies

Radiometric labeling is a highly sensitive technique used to trace the metabolic fate and distribution of molecules within biological systems. While specific studies on the radiometric labeling of this compound are not extensively detailed in the provided context, the principles can be inferred from similar compounds. This method often involves incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the structure of this compound.

Once radiolabeled, the compound can be introduced into a biological system, and its journey can be tracked by detecting the emitted radiation. This allows researchers to understand how this compound is absorbed, distributed, metabolized, and excreted. For instance, studies on antibody-drug conjugates have utilized radiolabeled components to assess their pharmacokinetic properties and tumor uptake. rug.nl

The degree of conjugation of chelators to antibodies, a process analogous to modifying proteins with amino acids like this compound, is often assessed using radiometric isotopic dilution assays. researchgate.net Furthermore, radiolabeling with isotopes like zirconium-89 (B1202518) (⁸⁹Zr) has been employed in PET imaging studies to visualize the in vivo behavior of modified antibodies. researchgate.net Such techniques could be adapted to study the in vivo behavior of peptides or proteins containing this compound.

Enantiomeric Purity Assessment

The assessment of enantiomeric purity is crucial as the biological activity of chiral molecules often depends on their stereochemistry. up.pt For this compound, which possesses a chiral center, determining the enantiomeric excess (ee) is essential. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this purpose. up.ptresearchgate.net

Chiral HPLC separates the enantiomers of this compound, allowing for their individual quantification. researchgate.net Polysaccharide-based CSPs are widely used and have proven effective for the separation of a broad range of chiral compounds, including N-acyl amino acids. mdpi.com The separation is based on the differential interaction of the enantiomers with the chiral selector of the stationary phase, leading to different retention times. up.pt

A specific method for resolving the enantiomers of a related compound involved a Chiralpak IA-3 column with a mobile phase of hexane, isopropanol, and trifluoroacetic acid. This method resulted in baseline separation of the D- and L-enantiomers, enabling the determination of enantiomeric excess greater than 99%. In another study, the racemization of N-acetyl-l-phenylalanine during a chemical reaction was investigated by analyzing the enantiomeric ratio of the product using chiral HPLC. mdpi.com

The table below outlines a typical chiral HPLC method for the separation of acetylated phenylalanine enantiomers.

| Parameter | Value |

| Column | Chiralpak IA-3 (3 µm, 150 x 4.6 mm) |

| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Retention Time (D-enantiomer) | 8.2 min |

| Retention Time (L-enantiomer) | 10.5 min |

Computational Chemistry and Molecular Modeling

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional arrangements of a molecule and their relative stabilities. iupac.org For m-acetylphenylalanine, various computational methods are employed to explore its conformational space and energy landscape.

Quantum chemical calculations offer a high level of accuracy in determining the electronic structure and energy of molecules. Methods like Hartree-Fock (RHF), Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2) are used to investigate the conformational preferences of this compound and its derivatives. acs.orgresearchgate.netnih.gov

Studies on the related molecule, N-acetyl-phenylalanine-NH2 (NAPA), have utilized DFT and MP2 methods to characterize its conformers. acs.orgresearchgate.net For instance, calculations at the B3LYP/6-31G(d) and MP2/6-31+G(d) levels of theory have been instrumental in identifying stable conformers and their relative energies. acs.orgresearchgate.net These studies reveal the importance of intramolecular interactions, such as hydrogen bonds, in stabilizing specific conformations. acs.org For N-acetyl-phenylalanine methyl ester, predictions from MP2 and DFT calculations have been compared with experimental data to determine rotational constants and barriers to internal rotation. researchgate.net Time-dependent DFT (TD-DFT) has also been employed to study the excited-state properties of N-acetyl-phenylalanine amide (NAPA) in the presence of water molecules, providing insights into how microhydration affects its electronic properties. scirp.org

| Method | Application | Key Findings | Citations |

|---|---|---|---|

| DFT (B3LYP) | Conformational analysis of N-acetyl-phenylalanine-NH2 (NAPA) | Identified stable conformers and characterized intramolecular interactions. | acs.orgresearchgate.net |

| MP2 | Conformational analysis of N-acetyl-phenylalanine-NH2 (NAPA) and N-acetyl-phenylalanine methyl ester | Provided relative energies of conformers and data for comparison with experimental results. | acs.orgresearchgate.netresearchgate.net |

| TD-DFT | Excited-state properties of microhydrated N-acetyl-phenylalanine amide (NAPA) | Investigated the effects of water molecules on electronic absorption and fluorescence energies. | scirp.org |

Molecular mechanics methods, which utilize classical force fields like CHARMM and Amber, are computationally less intensive than quantum chemical calculations and are well-suited for studying large systems and long-timescale dynamics. nih.gov These force fields are parameterized to reproduce experimental and quantum mechanical data for a wide range of molecules. nih.gov

For derivatives of phenylalanine, both CHARMM and Amber force fields have been used to model their structure and dynamics. researchgate.netacs.org For example, the CHARMM force field has been used in molecular dynamics simulations to study the reorientational motions of blocked amino acids, including phenylalanine derivatives, in water. acs.org These simulations provide insights into anisotropic reorientations and the separation of conformational dynamics and rotational diffusion timescales. acs.org The CHARMM force field was also used to represent the forces for a phenylalanine dipeptide in simulations of its transport across lipid bilayers. nsf.gov Similarly, the Amber force field has been utilized in molecular dynamics simulations to study the conformational preferences of peptides containing phenylalanine. researchgate.net

| Force Field | Application | Key Findings | Citations |

|---|---|---|---|

| CHARMM | Simulations of peptide dynamics and membrane transport | Provided insights into reorientational motions and interactions with lipid bilayers. | researchgate.netacs.orgnsf.gov |

| Amber | Simulations of peptide conformational preferences | Used to model the structure and dynamics of phenylalanine-containing peptides. | researchgate.net |

The Atoms-In-Molecules (AIM) theory provides a method for analyzing the electron density to characterize chemical bonding and non-covalent interactions. In the context of this compound and its analogs, AIM analysis can be used to identify and characterize intramolecular hydrogen bonds and other weak interactions that determine the conformational preferences. acs.org

A study on N-acetyl-phenylalanine-NH2 (NAPA) employed AIM analysis to investigate the intramolecular interactions responsible for the red and blue shifting of N-H stretching frequencies. acs.org The presence of bond critical points (BCPs) in the electron density served as a criterion for identifying interactions such as C=O···H-N and C-H···O. acs.org This analysis provided a detailed picture of the non-covalent forces that stabilize the different conformers of the molecule. acs.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecules and have been applied to investigate various aspects of this compound and related compounds.

MD simulations are extensively used to study the permeation of molecules across biological membranes. For acetylated phenylalanine derivatives, these simulations can elucidate the microscopic mechanisms of transport across lipid bilayers. researchgate.netnih.gov

Atomistic MD simulations with umbrella sampling have been used to calculate the potential of mean force (PMF) for the passive permeation of N-acetyl-phenylalanine-amide (NAFA) across different lipid bilayers, such as those composed of DOPC and POPC. nsf.govnih.govtandfonline.com These simulations reveal that the dipeptide tends to insert into the membrane with its sidechain first and remains largely desolvated in the membrane core. nih.govtandfonline.com The calculated PMF profiles show significant free energy barriers in the center of the membrane, providing insight into the rate-limiting steps of permeation. researchgate.nettandfonline.com By combining the PMF with calculated position-dependent diffusion coefficients, permeability coefficients and mean first passage times can be determined, offering a comprehensive view of the transport kinetics. nsf.govnih.govtandfonline.com

| Simulation Technique | System Studied | Key Findings | Citations |

|---|---|---|---|

| Atomistic MD with Umbrella Sampling | N-acetyl-phenylalanine-amide (NAFA) in DOPC and POPC bilayers | Calculated potential of mean force, diffusion coefficients, and permeability. Revealed sidechain-first insertion and high central energy barrier. | nsf.govnih.govtandfonline.com |

MD simulations are also valuable for understanding the mechanisms of chiral recognition, where a chiral host molecule selectively binds to one enantiomer of a chiral guest.

MD simulations combined with the Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) approach have been used to predict the chiral discrimination of N-acetylphenylalanine enantiomers by β-cyclodextrin. nih.gov These simulations can calculate the binding free energies of the host-guest complexes, and the difference in binding free energy for the two enantiomers provides a measure of the chiral recognition. nih.gov Conformational analyses of the complexes revealed that differences in the rotameric distributions of the guest enantiomers within the host cavity are a key factor in enantiodifferentiation. nih.gov X-ray crystallography studies have also provided insights into the structural basis of chiral discrimination between N-acetyl-L-phenylalanine and N-acetyl-D-phenylalanine by β-cyclodextrin, highlighting differences in the ordering and intermolecular interactions within the crystal lattice. nih.govpnas.org

Conformational Dynamics and Structural Properties (e.g., Ramachandran Plots, Dihedral Angles)

The three-dimensional structure and flexibility of this compound are dictated by its conformational dynamics, which can be characterized by properties such as dihedral angles and Ramachandran plots. The conformation of a peptide backbone is largely defined by three dihedral angles: phi (φ), psi (ψ), and omega (ω). mlb.co.jpmdanalysis.org The side chain's orientation is described by additional chi (χ) angles. mlb.co.jp For this compound, these angles determine the spatial arrangement of its acetylated phenyl group relative to the amino acid backbone.

Computational studies on unnatural amino acids derived from L-phenylalanine have shown that analyzing the Ramachandran maps of their corresponding dipeptides can reveal their conformational preferences. nih.gov A Ramachandran plot graphically represents the sterically allowed combinations of φ and ψ angles for an amino acid residue, providing insight into the likely secondary structures it can adopt. proteopedia.orgnih.gov While many angle combinations are disallowed due to steric hindrance, specific regions of the plot correspond to stable conformations like α-helices and β-sheets. proteopedia.org For this compound, computational modeling can generate these plots to predict its conformational propensities, which is essential information for designing constrained peptides with desired structural features. nih.gov The specific values of its dihedral angles define its unique shape and how it presents its acetyl group for potential interactions.

| Dihedral Angle | Defining Atoms | Description |

|---|---|---|

| Phi (φ) | C(i-1) - N(i) - Cα(i) - C(i) | Rotation around the N-Cα bond of the peptide backbone. mlb.co.jp |

| Psi (ψ) | N(i) - Cα(i) - C(i) - N(i+1) | Rotation around the Cα-C bond of the peptide backbone. mlb.co.jp |

| Omega (ω) | Cα(i) - C(i) - N(i+1) - Cα(i+1) | Rotation around the peptide bond (C-N), typically restricted to ~180° (trans) or ~0° (cis). mlb.co.jp |

| Chi1 (χ1) | N - Cα - Cβ - Cγ | Rotation around the Cα-Cβ bond of the side chain. |

| Chi2 (χ2) | Cα - Cβ - Cγ - Cδ1 | Rotation around the Cβ-Cγ bond of the side chain. |

Molecular Docking and Binding Site Prediction

Molecular docking is a computational technique used to predict how a ligand, such as this compound, binds to a receptor protein. This method explores possible binding orientations and conformations of the ligand within the protein's binding site and scores them based on binding affinity. It is an indispensable tool in drug discovery for screening virtual libraries of compounds and identifying potential drug candidates.

For this compound, docking studies can predict its preferred binding sites on a target protein and elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Advanced procedures like HierDock, which combines a coarse-grain search with fine-grain molecular dynamics, have been successfully used to determine the binding sites for various ligands, even in cases where the protein undergoes significant conformational changes upon binding. caltech.edu The process begins with preparing an accurate, all-atom model of the protein, often using tools like Schrödinger's Protein Preparation Workflow, which corrects structural issues and optimizes protonation states. schrodinger.com The ligand is then docked into potential binding pockets, and the resulting poses are scored and analyzed to predict the most likely binding mode. These predictions can guide site-directed mutagenesis experiments to validate the binding site experimentally. caltech.edu

| Step | Description |

|---|---|

| 1. Receptor Preparation | Prepare a high-quality 3D structure of the target protein. This involves adding hydrogen atoms, assigning correct bond orders, and minimizing the structure to relieve steric clashes. schrodinger.com |

| 2. Ligand Preparation | Generate a low-energy 3D conformation of the ligand (this compound) with correct stereochemistry and charge. |

| 3. Binding Site Definition | Identify the potential binding pocket on the protein surface, either based on known active sites or by using pocket-finding algorithms. |

| 4. Docking Simulation | Place the ligand in the defined binding site and systematically search for optimal binding poses using a scoring function to estimate binding affinity. |

| 5. Pose Analysis and Scoring | Analyze the top-ranked poses to examine key interactions (e.g., hydrogen bonds, hydrophobic contacts) and select the most plausible binding mode for further study. caltech.edu |

Application of Active Learning Algorithms in Predicting Biological Interactions

As the complexity and volume of biological data grow, machine learning, and specifically active learning, has emerged as a powerful strategy to accelerate the prediction of biological interactions. nih.gov Active learning is a subfield of machine learning where the learning algorithm can interactively query a user (or an information source) to label new data points with the desired outputs. nih.gov In the context of drug discovery and protein science, this approach can make the process of identifying protein-ligand interactions more efficient and cost-effective. scielo.br

Instead of randomly selecting which protein-ligand pairs to test experimentally, an active learning algorithm can intelligently choose the most informative pairs. nih.gov For a compound like this compound, an active learning model could be trained on an initial dataset of known interactions. The model would then identify new, unlabeled proteins that, if their interaction with this compound were tested and the result added to the training set, would most improve the model's predictive accuracy. Studies have shown that classifiers trained using active learning can achieve higher accuracy with significantly less labeled data compared to those trained on randomly selected data. nih.gov While direct applications of active learning to this compound are not yet widely reported, these algorithms hold immense promise for efficiently mapping its interactome, prioritizing experimental validation, and accelerating its development for therapeutic or biotechnological purposes. scielo.brvulcanchem.com

Functional Studies and Biochemical Applications

Development as Chemical Probes and Tags

The unique carbonyl group of m-acetylphenylalanine, which is absent in the canonical 20 amino acids, serves as a versatile chemical handle. This allows for the site-specific attachment of various probes and tags, facilitating the study of protein structure, dynamics, and function in complex biological systems.

Site-Directed Spin Labeling

Site-directed spin labeling (SDSL) is a biophysical technique that provides insights into protein structure and conformational changes by attaching a paramagnetic probe, typically a nitroxide radical, to a specific site in the protein. Traditionally, this has been achieved by introducing a cysteine residue and reacting it with a thiol-specific nitroxide reagent. However, this approach is limited in proteins containing native cysteines that are crucial for their structure or function.

The genetic incorporation of this compound offers an orthogonal strategy for SDSL. The ketone group on the phenyl ring can be chemoselectively reacted with a hydroxylamine-functionalized nitroxide spin label to form a stable oxime linkage. This method avoids the potential complications associated with cysteine chemistry, such as the formation of unintended disulfide bonds. The resulting spin-labeled protein can then be analyzed by electron paramagnetic resonance (EPR) spectroscopy to obtain information about the local environment of the label and to measure distances between labeled sites.

The process of labeling a protein containing this compound with a hydroxylamine (B1172632) spin label is outlined in the table below, adapted from protocols developed for the para-isomer, p-acetylphenylalanine.

| Step | Description | Key Parameters |

| 1. Incorporation | The gene encoding the protein of interest is mutated to include a selector codon (e.g., an amber stop codon, TAG) at the desired labeling site. The protein is then expressed in a host organism (e.g., E. coli) that is engineered with an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound. | - Host organism: Engineered E. coli strain- Media: Supplemented with this compound- Codon: Amber stop codon (TAG) |

| 2. Labeling Reaction | The purified protein containing this compound is incubated with a hydroxylamine-functionalized nitroxide spin label. The reaction forms a stable ketoxime bond. | - Reactants: Protein with this compound, hydroxylamine spin label- pH: Typically acidic (pH 4.0-4.5) for uncatalyzed reactions, or near neutral with an aniline-based catalyst- Temperature: Room temperature to 37°C- Duration: 12-24 hours |

| 3. Purification | The spin-labeled protein is purified from the excess, unreacted spin label using techniques such as high-performance liquid chromatography (HPLC) or dialysis. | - Method: Reverse-phase HPLC, size-exclusion chromatography, or dialysis |

| 4. Analysis | The extent of labeling is confirmed by mass spectrometry, and the labeled protein is then analyzed by EPR spectroscopy. | - Techniques: ESI-MS, MALDI-TOF MS, EPR spectroscopy |

This table is a generalized representation based on established protocols for acetyl-phenylalanine analogues.

Bioorthogonal Conjugation Reactions

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The ketone group of this compound is a bioorthogonal handle because it is chemically inert to the functional groups typically found in biomolecules, such as amines, thiols, and carboxylates. This allows for the specific chemical modification of proteins containing this compound in complex biological environments like cell lysates or even living cells.

The most common bioorthogonal reaction involving a ketone is the formation of an oxime or a hydrazone. The reaction of the ketone on this compound with a hydroxylamine or a hydrazine (B178648) derivative, respectively, proceeds with high specificity and yields a stable covalent bond. This enables the attachment of a wide variety of molecules to the protein of interest, including:

Fluorophores: For tracking protein localization and dynamics using fluorescence microscopy.

Biotin (B1667282): For protein purification and detection via streptavidin-based assays.

Crosslinkers: To identify protein-protein interactions.

Drug molecules: To create antibody-drug conjugates or other targeted therapeutics.

The kinetics of oxime and hydrazone formation can be accelerated by the use of aniline-based catalysts, allowing the reactions to proceed efficiently at physiological pH and temperature.

Role in Peptidomimetic Design and Synthesis

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of unnatural amino acids like this compound into peptide sequences is a valuable strategy in peptidomimetic design.

Design of Constrained Peptides and Macrocycles

Constraining the conformation of a peptide by cyclization can significantly improve its binding affinity and stability. Macrocyclization reduces the entropic penalty of binding to a target and can protect the peptide from degradation by proteases. The acetyl group of this compound can serve as a chemical handle for the synthesis of constrained peptides and macrocycles.

For instance, the ketone functionality can be used as an anchor point for intramolecular cyclization. A peptide containing this compound and another reactive amino acid (either natural or unnatural) at a suitable distance could be cyclized through a variety of chemical strategies. For example, the formation of a stable heterocyclic ring could be achieved by reacting the ketone with a distal nucleophile within the same peptide chain.

Furthermore, the acetyl group can be chemically modified to introduce other reactive groups that can participate in different types of cyclization reactions. This versatility makes this compound a potentially valuable building block for creating libraries of macrocyclic peptides with diverse structures and functions for drug discovery.

Engineering Protein Function and Catalytic Activity

The ability to introduce novel chemical functionalities into proteins through the incorporation of unnatural amino acids opens up new possibilities for engineering protein function and catalytic activity.

Site-Specific Mutagenesis and Enzyme Reprogramming

Site-specific mutagenesis is a cornerstone of protein engineering, allowing researchers to probe the roles of individual amino acids and to alter protein properties. By using an expanded genetic code to incorporate this compound, a unique reactive group can be introduced at any desired position in a protein, including within an enzyme's active site.

This allows for the "reprogramming" of enzyme function in several ways:

Introduction of Novel Catalytic Groups: The ketone group itself, or a functionality introduced through its chemical modification, could act as a novel catalytic residue, enabling the enzyme to perform new chemical transformations.

Covalent Attachment of Co-factors: The ketone handle can be used to covalently attach artificial co-factors or metal complexes to the enzyme, creating novel biocatalysts.

Probing Enzyme Mechanisms: By introducing the acetylphenylalanine residue at different positions within the active site, it is possible to probe the steric and electronic requirements of the enzymatic reaction.

The introduction of this compound provides a powerful tool to go beyond the 20 canonical amino acids and to create enzymes with tailored functionalities for applications in biotechnology and synthetic chemistry.

Modulation of Enzyme Regioselectivity and Catalytic Efficiency

The precise structure of an amino acid substrate, including substitutions on the aromatic ring, can significantly influence the catalytic activity of an enzyme. The placement of an acetyl group at the meta-position of phenylalanine introduces distinct electronic and steric properties that can alter how the molecule interacts with an enzyme's active site.